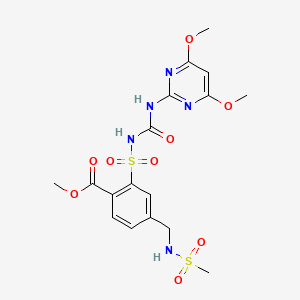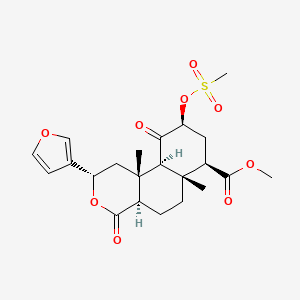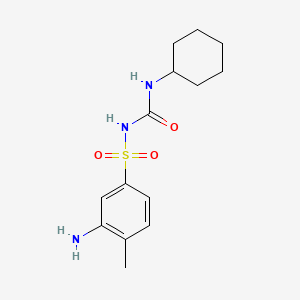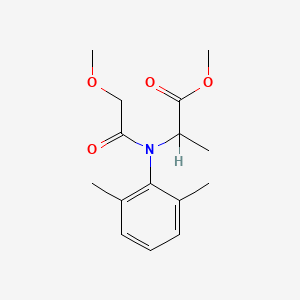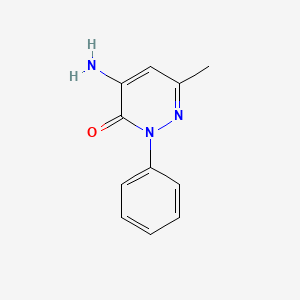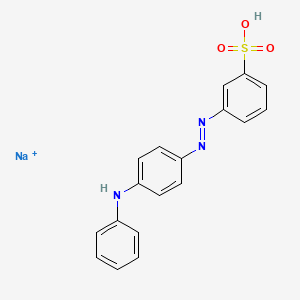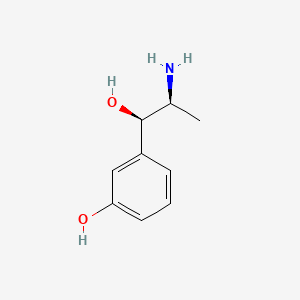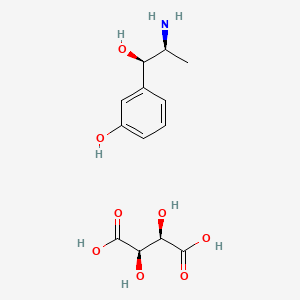
Methisazone
Descripción general
Descripción
Methisazone is an antiviral drug that works by inhibiting mRNA and protein synthesis, especially in pox viruses .
Synthesis Analysis
Methisazone has been shown to interact with enzymes 5R7Z, 5R80, and 5R81 with dock score values of -7.542, -6.829, and -6.928, respectively . It’s a thiosemicarbazone that inhibits the synthesis of structural viral proteins and interrupts viral assembly in pox viruses .Molecular Structure Analysis
The molecular formula of Methisazone is C10H10N4OS and its molecular weight is 234.28 . The percent composition is C 51.27%, H 4.30%, N 23.91%, O 6.83%, S 13.68% .Chemical Reactions Analysis
Each molecule of Methisazone reacts with eight atoms of iodine . The mechanism of this reaction has been discussed in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of Methisazone are described in the literature . Iodimetric titration is suggested as being the most convenient method of assay .Aplicaciones Científicas De Investigación
Antiviral Therapeutics
Methisazone has been historically used as an antiviral drug, particularly against poxviruses. It functions by inhibiting mRNA and protein synthesis within these viruses, which was especially promising during trials in the 1960s against smallpox . However, its use was limited due to logistical challenges in distribution and side effects like severe nausea.
Molecular Docking Studies
Recent studies have explored the use of Methisazone in molecular docking, a method for predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Methisazone, especially when bound with metals like manganese (Mn), has shown high binding interactions with SARS-CoV-2 spike proteins, suggesting potential applications in COVID-19 therapeutics .
Biochemistry Research
In biochemistry, Methisazone’s role extends to the study of viral replication and protein synthesis. Its ability to inhibit structural viral protein synthesis makes it a valuable tool for understanding viral assembly and lifecycle, which can be crucial for developing new antiviral strategies .
Virology
Methisazone’s impact on virology is significant, with its prophylactic use dating back to 1965 for smallpox. It has also been investigated for its efficacy against other viruses like the Japanese encephalitis virus and West Nile virus, showcasing its broad antiviral potential .
Pharmacology
In pharmacology, Methisazone’s mechanism of action is of interest. Its interaction with various enzymes and its inhibitory effects on mRNA and protein synthesis provide insights into the development of new pharmacological agents .
Chemistry and Coordination Compounds
Methisazone is involved in the synthesis of thiosemicarbazones, which are of great interest in coordination chemistry. These compounds have diverse structural and bonding patterns, and their metal complexes are studied for their biological implications and ion sensing abilities .
Mecanismo De Acción
Target of Action
Methisazone primarily targets the process of mRNA and protein synthesis , especially in pox viruses . By inhibiting these crucial biological processes, Methisazone prevents the replication of the virus within the host organism.
Mode of Action
The compound interacts with its targets by inhibiting mRNA and protein synthesis . This inhibition disrupts the normal life cycle of the virus, preventing it from replicating and spreading within the host organism.
Biochemical Pathways
Methisazone’s action affects the protein synthesis pathway . By inhibiting mRNA and protein synthesis, Methisazone disrupts the normal functioning of this pathway, leading to a decrease in the production of new viral particles. The downstream effects of this disruption include a reduction in viral load and a halt in the progression of the viral infection.
Result of Action
The primary result of Methisazone’s action is the inhibition of viral replication . By preventing the synthesis of new viral proteins, Methisazone effectively halts the spread of the virus within the host organism. This leads to a decrease in viral load and can help to alleviate the symptoms of the viral infection.
Safety and Hazards
Direcciones Futuras
Promising data from in silico docking studies of new Methisazone compounds (modified with calcium, iron, magnesium, manganese, or zinc) designed to bind more strongly to key proteins involved in replication of SARS-CoV-2 have been presented . Further studies are warranted to identify whether these compounds may be effective for treatment and/or prophylaxis .
Propiedades
IUPAC Name |
(2-hydroxy-1-methylindol-3-yl)iminothiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-14-7-5-3-2-4-6(7)8(9(14)15)12-13-10(11)16/h2-5,15H,1H3,(H2,11,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZUCVNWOZLIGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046413, DTXSID10859687 | |
| Record name | Methisazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3Z)-1-Methyl-1H-indole-2,3-dione 3-thiosemicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methisazone | |
CAS RN |
1910-68-5, 26153-15-1 | |
| Record name | Methisazone [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001910685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metisazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13641 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methisazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methisazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methisazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3Z)-1-Methyl-1H-indole-2,3-dione 3-thiosemicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metisazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHISAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3QML4J07E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does methisazone exert its antiviral effect?
A: Methisazone primarily acts by inhibiting the synthesis of late viral proteins, effectively preventing the assembly of complete, infectious viral particles. [, , , ] This occurs when the compound is present during a significant portion of the viral replication cycle. [] In the case of vaccinia virus, methisazone disrupts the formation of the polyribosomal late messenger RNA complex, hindering the production of essential viral proteins. []
Q2: Against which viruses has methisazone demonstrated activity?
A: Methisazone exhibits a broad spectrum of activity against both DNA and RNA viruses. It is most recognized for its efficacy against poxviruses like variola (smallpox) and vaccinia. [, , , , ] Notably, it has shown greater efficacy in preventing smallpox in exposed individuals (prophylaxis) rather than treating the disease after clinical manifestation. [, , , ] Research indicates its potential against other viruses, including:
- Adenoviruses: Methisazone inhibits various adenovirus types, including 3, 7, 9, 11, 14, 16, 17, 21, and 28, as well as the simian adenovirus SV15. []
- Herpesviruses: Methisazone shows activity against certain herpesviruses, such as varicella-zoster virus (chickenpox), and has been investigated for potential in treating herpes simplex virus. [, , , ]
- Other RNA viruses: Studies demonstrate methisazone's inhibitory effects on the replication of RNA viruses like cowpea chlorotic mottle virus, foot-and-mouth disease virus, and certain rhinoviruses. [, ]
Q3: Are there differences in methisazone's efficacy against different poxviruses?
A: Yes, methisazone exhibits varying degrees of effectiveness against different poxviruses. While it effectively inhibits vaccinia virus replication in humans and animal models, it does not demonstrate the same level of protection against the closely related mousepox virus (ectromelia virus) in mice. [] This suggests that subtle differences in viral proteins or replication mechanisms can significantly impact methisazone's efficacy.
Q4: What is the molecular formula, weight, and relevant spectroscopic data for methisazone?
A: Methisazone has the molecular formula C10H11N4OS and a molecular weight of 235.29 g/mol. Detailed spectroscopic data, including infrared (IR) spectra analysis, can be found in scientific publications. [, ]
Q5: Does the modified form of methisazone remain stable over time?
A: No, the unstable polymorph of methisazone, formed through grinding, tends to revert to its original fibrous form upon storage. [] This reversion negatively affects its solubility and bioavailability. [] Further research and formulation strategies are needed to improve the long-term stability of the more soluble form of methisazone.
Q6: What approaches can enhance the stability and bioavailability of methisazone?
A6: Researchers are exploring various formulation strategies to overcome the challenges associated with methisazone's stability and bioavailability. These include:
- Complexation: Studies demonstrate that complexing methisazone with metals like copper can influence its stability and potentially its activity. []
- Novel drug delivery systems: Incorporating methisazone into nanoparticles or other advanced drug delivery systems could offer a promising avenue for improving its stability, solubility, and targeted delivery. []
Q7: Does methisazone interact with the immune system?
A: Yes, studies have shown that methisazone can have both stimulatory and suppressive effects on the immune system. [, ] At therapeutic doses, methisazone has been shown to suppress both humoral and cellular immune responses in mice. [] This immunosuppressive effect was observed in antibody responses to sheep erythrocytes and in the response of hemopoietic colony-forming cells to adjuvant stimulation. [, ]
Q8: Can methisazone be used safely alongside other medications?
A: More research is needed to fully understand the potential for interactions between methisazone and other medications. Clinicians should be aware of the potential for additive effects when co-administering methisazone with other drugs known to suppress the immune system. []
Q9: What are the current research areas focusing on methisazone?
A9: Despite its limited use, methisazone continues to be investigated for its potential in various areas:
- Drug repurposing: Researchers are exploring the use of methisazone against emerging viral infections, including SARS-CoV-2, through computational modeling and in vitro studies. [, ]
- Novel derivatives: Synthesizing and evaluating new methisazone derivatives with improved potency, stability, and pharmacokinetic profiles is an active area of research. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




